molecular formula C14H10N4O4 B2460745 (Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 320368-01-2

(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No. B2460745
CAS RN: 320368-01-2
M. Wt: 298.258
InChI Key: KQTWONOIZKLFND-LGMDPLHJSA-N
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Description

(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as NPHO and has been synthesized using various methods. The purpose of

Scientific Research Applications

NPHO has been studied extensively for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, NPHO has been found to exhibit antitumor, antifungal, and antibacterial activities. It has also been studied for its potential use as an imaging agent for cancer diagnosis. In material science, NPHO has been used as a building block for the synthesis of novel organic materials. In organic synthesis, NPHO has been used as a starting material for the synthesis of various heterocyclic compounds.

Mechanism of Action

The mechanism of action of NPHO is not fully understood, but it has been proposed that it acts by inhibiting the activity of enzymes involved in various cellular processes. Studies have shown that NPHO inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of phosphodiesterase, an enzyme involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
NPHO has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membrane integrity. In addition, NPHO has been shown to induce vasodilation and lower blood pressure in animal models.

Advantages and Limitations for Lab Experiments

NPHO has several advantages and limitations for lab experiments. One of the advantages is its ease of synthesis, which makes it readily available for use in various experiments. It also exhibits potent biological activities, which make it a useful tool for studying various cellular processes. However, one of the limitations is its poor solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the study of NPHO. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential use as an imaging agent for cancer diagnosis. Additionally, there is a need to explore its potential use as a therapeutic agent for various diseases. Finally, there is a need to develop new synthesis methods to improve its yield and purity.
Conclusion:
In conclusion, NPHO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis and potent biological activities make it a useful tool for studying various cellular processes. Further research is needed to fully understand its mechanism of action and identify its potential uses in medicine and material science.

Synthesis Methods

The synthesis of NPHO has been accomplished using various methods. One of the most common methods involves the reaction of 4-nitrobenzohydrazide with 2-hydroxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and pyridine to obtain NPHO. Other methods involve the use of different reagents and solvents, but the overall process remains similar.

properties

IUPAC Name

4-[2-(4-nitrophenyl)hydrazinyl]-3,1-benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4/c19-14-15-12-4-2-1-3-11(12)13(22-14)17-16-9-5-7-10(8-6-9)18(20)21/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMBXQOXZUXWPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=O)N=C2C=C1)NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-(2-(4-nitrophenyl)hydrazono)-1H-benzo[d][1,3]oxazin-2(4H)-one

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